1,5-Diazabicyclo(5,4,0)undec-5-ene
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Overview
Description
1,5-Diazabicyclo(5,4,0)undec-5-ene is a bicyclic amidine compound known for its strong basicity and non-nucleophilic properties. It is widely used in organic synthesis as a catalyst, a complexing ligand, and a base. This compound is particularly valued for its ability to facilitate various chemical reactions without participating directly in the reaction itself.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Diazabicyclo(5,4,0)undec-5-ene can be synthesized through a multi-step process involving the following key steps:
Michael Addition: The initial step involves the Michael addition of 2-pyrrolidone to acrylonitrile.
Hydrogenation: The resulting product undergoes hydrogenation to reduce the nitrile group.
Cyclization: Finally, the compound is cyclized to form the bicyclic structure of this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of caprolactam and acrylonitrile as starting materials. The process includes addition reactions, hydrogenation, and cyclization, with tert-butyl alcohol or tertiary amyl alcohol as solvents and sodium hydroxide as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1,5-Diazabicyclo(5,4,0)undec-5-ene undergoes various types of reactions, including:
Dehydrohalogenation: It is commonly used in dehydrohalogenation reactions to remove halogen atoms from organic compounds.
Esterification: It acts as a catalyst in the esterification of carboxylic acids with alcohols.
Cyclization: It facilitates cyclization reactions to form cyclic compounds.
Common Reagents and Conditions:
Dehydrohalogenation: Typically involves the use of halogenated substrates and this compound as a base under mild heating conditions.
Esterification: Carboxylic acids and alcohols are reacted in the presence of this compound as a catalyst, often under reflux conditions.
Cyclization: The compound is used in cyclization reactions with appropriate substrates, often under an inert atmosphere.
Major Products:
Dehydrohalogenation: Produces alkenes from halogenated precursors.
Esterification: Forms esters from carboxylic acids and alcohols.
Cyclization: Generates cyclic compounds from linear precursors.
Scientific Research Applications
1,5-Diazabicyclo(5,4,0)undec-5-ene has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a catalyst and base in various organic reactions, including the Baylis-Hillman reaction and aza-Michael addition.
Polymer Chemistry: Acts as a curing agent for epoxy resins and polyurethane.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of advanced materials, such as fullerenes and other nanomaterials.
Mechanism of Action
The mechanism of action of 1,5-Diazabicyclo(5,4,0)undec-5-ene involves its strong basicity and ability to act as a proton acceptor. It facilitates various reactions by deprotonating substrates, thereby increasing their nucleophilicity or reactivity. The compound’s bicyclic structure provides steric hindrance, preventing it from participating directly in nucleophilic attacks .
Comparison with Similar Compounds
1,8-Diazabicyclo[5,4,0]undec-7-ene: Another bicyclic amidine compound with similar basicity and non-nucleophilic properties.
1,5-Diazabicyclo[4,3,0]non-5-ene: A related compound with a slightly different bicyclic structure and similar applications in organic synthesis.
Uniqueness: 1,5-Diazabicyclo(5,4,0)undec-5-ene is unique due to its specific bicyclic structure, which provides a balance of steric hindrance and basicity, making it highly effective in facilitating various chemical reactions without participating directly. Its strong basicity and non-nucleophilic nature make it a versatile reagent in organic synthesis .
Properties
CAS No. |
41015-70-7 |
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Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
3,4,5,7,8,9,10,10a-octahydropyrido[1,2-a][1,4]diazepine |
InChI |
InChI=1S/C9H16N2/c1-2-6-11-7-3-5-10-8-9(11)4-1/h8-9H,1-7H2 |
InChI Key |
KWPQTFXULUUCGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CCCN=CC2C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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